molecular formula C10H12N4O5 B105754 Ara-HX CAS No. 7013-16-3

Ara-HX

Cat. No.: B105754
CAS No.: 7013-16-3
M. Wt: 268.23 g/mol
InChI Key: UGQMRVRMYYASKQ-KBNQYOMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Arabinosylhypoxanthine has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Hypoxanthine Arabinoside (Ara-HX) is a nucleoside analogue that primarily targets rapidly replicating cells . It is used as an antiviral chemotherapeutic agent . The compound’s primary targets are the DNA replication processes of these cells .

Mode of Action

This compound interacts with its targets by integrating into the DNA replication process. It inhibits DNA replication, thereby preventing the proliferation of rapidly replicating cells . This makes it particularly effective against DNA viruses .

Biochemical Pathways

This compound affects the DNA replication pathway. This suggests that this compound may have a different mechanism of action or a different biochemical pathway compared to other nucleoside analogues .

Pharmacokinetics

The pharmacokinetics of this compound were measured during an adenine arabinoside continuous intravenous infusion and during hemodialysis in a patient with renal failure . Therapeutic guidelines for adenine arabinoside in renal failure are provided based on an elimination half-life of 4.7 h and a plasma clearance of 87.9 ml/min for the hypoxanthine metabolite .

Result of Action

The result of this compound’s action is the inhibition of DNA replication in rapidly replicating cells . This leads to a decrease in the proliferation of these cells, which can be beneficial in the treatment of diseases caused by DNA viruses . In animal studies, this compound-treated animals differed in no way in any of the variables studied from saline-injected controls .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficacy of this compound can be affected by the presence of other compounds. In vitro checkerboard studies confirmed that Ara-A and this compound in combination had antiviral effects which are synergistic . Furthermore, the action of this compound can also be influenced by the physiological state of the patient, such as renal function .

Biochemical Analysis

Biochemical Properties

Hypoxanthine Arabinoside interacts with various enzymes and proteins in biochemical reactions. It is known to be metabolized by xanthine oxidoreductase (XOR), a rate-limiting enzyme that catalyzes the oxidative hydroxylation of hypoxanthine to xanthine . This interaction plays a crucial role in purine metabolism, a pathway that is essential for DNA and RNA synthesis .

Cellular Effects

In cellular processes, Hypoxanthine Arabinoside has been observed to have significant effects. For instance, it has been reported to have a lack of toxicity upon rapidly replicating cells of various systems, giving it an advantage in comparison with other compounds that inhibit DNA viral replication . This suggests that Hypoxanthine Arabinoside could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Hypoxanthine Arabinoside involves its conversion into its active triphosphate form, which damages DNA when the cell cycle holds in the S phase (synthesis of DNA). Rapidly dividing cells, which require DNA replication for mitosis, are therefore most affected .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hypoxanthine Arabinoside have been observed to change over time. For instance, a study found that the elimination half-life of Hypoxanthine Arabinoside was approximately 4.7 hours, indicating its stability and degradation over time .

Dosage Effects in Animal Models

In animal models, the effects of Hypoxanthine Arabinoside have been observed to vary with different dosages. For example, a study conducted on rats showed that animals treated with varying doses of Hypoxanthine Arabinoside did not differ in any of the variables studied from saline-injected controls .

Metabolic Pathways

Hypoxanthine Arabinoside is involved in the purine metabolism pathway. It is metabolized by xanthine oxidoreductase, which is a key enzyme in the purine metabolism pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arabinosylhypoxanthine can be synthesized through various chemical routes. One common method involves the reaction of hypoxanthine with arabinose under specific conditions to form the nucleoside analog. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound .

Industrial Production Methods: In industrial settings, the production of arabinosylhypoxanthine involves large-scale synthesis using high-pressure liquid chromatography (HPLC) to purify the compound. The process ensures high purity and yield, making it suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Arabinosylhypoxanthine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine base.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and alkylating agents.

Major Products Formed:

Comparison with Similar Compounds

    Vidarabine: Another purine nucleoside analog with antiviral properties.

    Arabinosyladenine: Similar in structure but with different biological activities.

Uniqueness: Arabinosylhypoxanthine is unique in its specific targeting of indolent lymphoid malignancies and its broad antitumor activity. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research and treatment .

By understanding the synthesis, reactions, applications, and mechanisms of arabinosylhypoxanthine, researchers can continue to explore its potential in various scientific fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Ara-HX can be achieved through a multistep process involving protection, oxidation, and deprotection reactions.", "Starting Materials": [ "Arabinose", "Hexanol", "Acetic anhydride", "Sodium borohydride", "Sodium hydroxide" ], "Reaction": [ "Protect the hydroxyl groups of arabinose with acetic anhydride and sodium hydroxide to form acetylated arabinose", "Reduce the carbonyl group of acetylated arabinose with sodium borohydride to form arabinitol", "Protect the hydroxyl group of hexanol with acetic anhydride and sodium hydroxide to form acetylated hexanol", "Oxidize the primary alcohol of acetylated hexanol with sodium periodate to form hexanal", "React arabinitol and hexanal in the presence of a catalytic amount of acid to form Ara-HX", "Deprotect the hydroxyl groups of Ara-HX with sodium hydroxide to obtain the final product" ] }

CAS No.

7013-16-3

Molecular Formula

C10H12N4O5

Molecular Weight

268.23 g/mol

IUPAC Name

9-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7+,10?/m1/s1

InChI Key

UGQMRVRMYYASKQ-KBNQYOMWSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2C3[C@H]([C@@H]([C@H](O3)CO)O)O

SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

physical_description

Solid

Synonyms

9-β-D-Arabinofuranosyl-1,9-dihydro-6H-purin-6-one;  9-β-D-Arabinofuranosylhypoxanthine;  Ara-H;  Arabinosylhypoxanthine;  Hypoxanthine Arabinoside;  NSC 405122

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ara-HX
Reactant of Route 2
Ara-HX
Reactant of Route 3
Ara-HX
Reactant of Route 4
Ara-HX
Reactant of Route 5
Reactant of Route 5
Ara-HX
Reactant of Route 6
Ara-HX
Customer
Q & A

A: Ara-Hx is the primary metabolite of adenine arabinoside (Ara-A, vidarabine), an antiviral agent. Ara-A itself is a prodrug that is converted intracellularly to its active form, Ara-ATP. Ara-ATP inhibits viral DNA polymerase, thereby interfering with viral DNA synthesis. [, , , , ] this compound is less potent as a viral DNA polymerase inhibitor compared to Ara-A. [, ]

ANone: The molecular formula for this compound is C10H12N4O5. It has a molecular weight of 268.23 g/mol.

A: Adenosine deaminase is an enzyme that rapidly converts Ara-A to this compound. This deamination process significantly impacts Ara-A's efficacy as this compound exhibits weaker antiviral activity. [, , , , , , , , ]

A: Co-administration of adenosine deaminase inhibitors, like co-vidarabine, can enhance Ara-A's antiviral activity. By preventing its conversion to this compound, these inhibitors maintain higher levels of Ara-A, leading to a more potent antiviral effect. [, , , , ]

A: this compound is generally considered to be less potent as an antiviral agent compared to Ara-A. Studies have demonstrated that the minimum inhibitory concentration (MIC) of Ara-A for Herpes Simplex Virus type 1 (HSV-1) is significantly lower than that of this compound. [, ]

A: In vitro studies indicate that purine arabinosides, including Ara-A and this compound, can inhibit the colony formation of human haemopoietic progenitor cells. Notably, erythroid burst-forming cells (BFU-E) show higher sensitivity to these compounds compared to erythroid colony-forming cells (CFU-E) or granulocyte/macrophage colony-forming cells (CFU-GM). []

A: While there's evidence of synergistic antiviral effects between Ara-A and this compound, [] studies show that combining interferon with Ara-A, this compound, or adenine arabinoside 5′-monophosphate results in statistically independent antiviral activities. This suggests that these combinations might not offer enhanced antiviral efficacy beyond their individual effects. []

A: Researchers utilize High-performance liquid chromatography (HPLC) as a primary method to measure this compound concentrations in biological fluids, such as plasma. [, , , , , ] Microbioassays offer an alternative method for this compound quantification, particularly when HPLC sensitivity is limited. These assays exploit the inhibitory effect of arabinosides on vaccinia virus cytopathic effects in cell cultures. []

A: Research suggests that infants might require higher doses of Ara-A to achieve comparable plasma concentrations of this compound compared to adults. This indicates potential age-related differences in drug metabolism and clearance. []

A: Studies show that patients with chronic active hepatitis and those with normal liver function exhibit similar metabolic pathways for Ara-AMP, the monophosphate form of Ara-A. The drug is rapidly deaminated to this compound in both groups, suggesting that liver disease might not significantly alter this specific metabolic process. []

A: Clinical observations suggest a potential interaction between vidarabine and theophylline. As theophylline is metabolized through the xanthine oxidase pathway, similar to the metabolic route of this compound, this co-administration might lead to alterations in drug clearance or potential toxicity. []

A: Research highlights the role of arabinose-1-phosphate as a crucial intermediate in the bacterial synthesis of this compound. This synthesis involves a transarabinosylation reaction where arabinose-1-phosphate, derived from uracil arabinoside, reacts with hypoxanthine in the presence of specific bacterial enzymes. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.